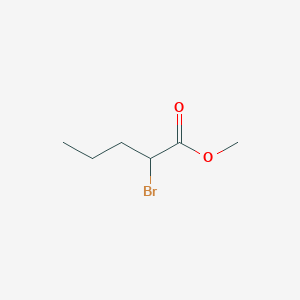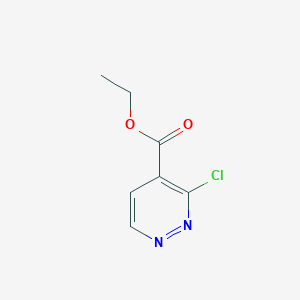
Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Overview
Description
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a synthetic intermediate in organic chemistry. It is a cyclic compound that contains a cyclobutane ring and a benzyloxy group.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)cyclobutanecarboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions. Its cyclobutane ring provides a strained structure that makes it a reactive intermediate in various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 3-(benzyloxy)cyclobutanecarboxylate. However, it is not known to have any significant biological activity or toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 3-(benzyloxy)cyclobutanecarboxylate as a synthetic intermediate is its high reactivity. Its strained cyclobutane ring makes it a useful intermediate in the preparation of complex organic compounds. However, its high reactivity can also make it difficult to handle, and it requires careful handling to avoid decomposition.
Future Directions
There are several future directions for research on Ethyl 3-(benzyloxy)cyclobutanecarboxylate. One direction is to explore its potential as a synthetic intermediate in the preparation of new pharmaceuticals and natural products. Another direction is to investigate its mechanism of action and reactivity in organic reactions. Further studies could also focus on the optimization of the synthesis method to improve the yield and purity of the compound.
Conclusion:
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a cyclic compound that has gained significant attention in the scientific community due to its potential as a synthetic intermediate in organic chemistry. Its high reactivity makes it a useful intermediate in the preparation of complex organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in organic synthesis.
Scientific Research Applications
Ethyl 3-(benzyloxy)cyclobutanecarboxylate has been used as a synthetic intermediate in the preparation of various organic compounds, including natural products and pharmaceuticals. For example, it has been used in the synthesis of the anti-inflammatory drug, ibuprofen. It has also been used in the synthesis of the natural product, (+)-pentalenene.
properties
IUPAC Name |
ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSPEXKRNDFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223874 | |
| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzyloxy)cyclobutanecarboxylate | |
CAS RN |
141352-63-8 | |
| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)


![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)







